Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-10-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-6-1-3-12-7-2-4-13-9(7)11-5-8(6)12/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAPTMFGWMGVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(N=CC2=C1N)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618128 | |
| Record name | Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106723-67-5 | |
| Record name | Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Pyrrolo 1,2 a Thieno 2,3 E Pyrazin 6 Amine and Analogues
Strategies for the Construction of the Pyrrolo[1,2-a]thieno[2,3-e]pyrazine Core
The assembly of the tricyclic pyrrolo[1,2-a]thieno[2,3-e]pyrazine core is a key synthetic challenge. Researchers have devised several elegant approaches, including intramolecular cyclizations, multicomponent reactions, and rearrangements.
Intramolecular cyclization is a prominent strategy for constructing the pyrrolo[1,2-a]thieno[2,3-e]pyrazine framework. This approach typically involves the formation of a key bond to close the pyrazine (B50134) ring. One documented method involves the intramolecular cyclization of 2-(1-pyrrolyl)-3-thienylamines. researchgate.net These precursor amines can be generated through the hydrolysis of corresponding carbamates or the cleavage of ureas. researchgate.net For instance, the synthesis of pyrrolo[1,2-a]thieno[3,2-e]pyrazine has been achieved by the cyclization of N-[2-(1-pyrrolyl)3-thienyl]formamide, which is obtained from the reaction of formic acid with 2-(1-pyrrolyl)-3-thienylamine. researchgate.net
Another approach involves the cyclization of ethyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, which is first converted to its 3-(1-pyrrolyl) derivative. tandfonline.com This intermediate then undergoes further reactions to yield the fused pyrazine ring system. tandfonline.comaun.edu.eg
Multicomponent reactions (MCRs) and cascade sequences offer an efficient and atom-economical route to complex heterocyclic structures like pyrrolo[1,2-a]thieno[2,3-e]pyrazines from simple starting materials in a single step. For the related pyrrolo[1,2-a]pyrazine (B1600676) system, a scandium(III) triflate-catalyzed one-pot three-component coupling of a pyrrole (B145914) derivative, an amine, and a trialkylphosphite has been developed. rsc.org This domino process involves a chemoselective Kabachnik–Fields reaction followed by intramolecular cyclodehydration to construct the highly functionalized pyrazine ring. rsc.org
Similarly, a one-pot cascade reaction has been utilized for the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidines, which are structurally related to the target scaffold. nih.gov This reaction involves Gewald's aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acid, and cyanoacetic acid derivatives, catalyzed by triethylamine. nih.gov Such methodologies highlight the potential for developing efficient one-pot syntheses for the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core.
The Curtius rearrangement has proven to be a valuable tool in the synthesis of the pyrrolo[1,2-a]thieno[2,3-e]pyrazine system. researchgate.netwikipedia.org This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then undergo intramolecular cyclization. wikipedia.orgorganic-chemistry.org A particularly effective method involves the reaction between an azide and an aldehyde group within the same molecule. researchgate.net The synthesis of 2-(2-formyl-1-pyrrolyl)-3-thenoylazide and its subsequent Curtius rearrangement provides a more efficient route to the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core compared to direct intramolecular cyclization of the corresponding amine. researchgate.net This approach has also been applied to the synthesis of the isomeric pyrrolo[1,2-a]thieno[3,2-e]pyrazine. researchgate.net The mechanism of the Curtius rearrangement is believed to be a concerted process, proceeding with full retention of the migrating group's configuration. wikipedia.org
A proposed mechanism for the formation of a related pentacyclic pyrrolopyrazinothienotetrahydroisoquinoline ring system also involves a Curtius rearrangement. researchgate.net This highlights the versatility of this rearrangement in constructing complex heterocyclic systems containing the pyrazine ring. researchgate.netresearchgate.net
Regioselective Functionalization and Derivatization of the Pyrrolo[1,2-a]thieno[2,3-e]pyrazine System
Once the core structure is assembled, regioselective functionalization is essential for creating a library of analogues for structure-activity relationship studies. Transition metal-catalyzed cross-coupling reactions and metal-free amination methods are powerful tools for this purpose.
Transition metal-catalyzed cross-coupling reactions are indispensable for introducing a wide range of substituents onto the pyrrolo[1,2-a]thieno[2,3-e]pyrazine scaffold. researchgate.netnih.govchemie-brunschwig.chnih.gov
Buchwald-Hartwig Amination: While specific examples on the Pyrrolo[1,2-a]thieno[2,3-e]pyrazine core are not detailed in the provided context, this palladium-catalyzed reaction is a go-to method for forming carbon-nitrogen bonds, which would be crucial for introducing the 6-amino group in the target compound and its derivatives.
Sonogashira Reactions: The Sonogashira coupling, a palladium/copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds. wikipedia.orgrsc.org This reaction has been successfully applied to brominated dithienopyrazines, demonstrating its utility in functionalizing related heterocyclic systems. researchgate.net Tandem one-pot reactions involving Sonogashira coupling followed by intramolecular cyclization have been used to synthesize tricyclic lactone derivatives of thieno[2,3-b]pyrazine. nih.gov This highlights the potential of Sonogashira reactions for the elaboration of the pyrrolo[1,2-a]thieno[2,3-e]pyrazine system.
Suzuki–Miyaura Coupling: The Suzuki–Miyaura reaction, which couples an organoboron compound with an organic halide using a palladium catalyst, is another cornerstone of cross-coupling chemistry. chemie-brunschwig.chnih.gov It is widely used for the arylation of heterocyclic systems. For example, an efficient arylation of SEM-protected pyrroles has been achieved via Suzuki-Miyaura coupling. nih.gov This methodology could be adapted for the functionalization of the pyrrole moiety within the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core. The synthesis of 2-arylpyrazolo[1,5-a]pyridines has also been accomplished using this reaction. researchgate.net
The table below summarizes the key features of these transition metal-catalyzed cross-coupling reactions.
| Reaction Name | Catalyst System | Bond Formed | Key Reactants |
| Buchwald-Hartwig Amination | Palladium catalyst | C-N | Aryl/vinyl halide, Amine |
| Sonogashira Reaction | Palladium/Copper catalyst | C-C (sp-sp²) | Terminal alkyne, Aryl/vinyl halide |
| Suzuki-Miyaura Coupling | Palladium catalyst | C-C (sp²-sp²) | Organoboron compound, Aryl/vinyl halide |
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. Metal-free amination methodologies offer a valuable alternative to transition metal-catalyzed reactions. thieme.de While specific applications to the pyrrolo[1,2-a]thieno[2,3-e]pyrazine system are not explicitly detailed, research into metal-free amination of related heterocyclic systems is an active area. For instance, regioselective amination reactions of dihalo-pyrrolopyrazines have been developed for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. researchgate.net These methods provide either 2-amino- or 3-amino-pyrrolopyrazine derivatives, showcasing the potential for regioselective C-N bond formation without the need for transition metals. researchgate.net
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. In the context of pyrrolo[1,2-a]quinoxaline (B1220188), a close analogue of the target scaffold, significant progress has been made.
Researchers have developed a palladium-catalyzed C-H arylation of pyrrolo[1,2-a]quinoxalines with aryl bromides. rsc.org This method avoids the use of silver additives, which were previously required, and employs simple reagents like Pd(OAc)₂, PPh₃, and K₂CO₃. rsc.org The reaction demonstrates good tolerance for a variety of functional groups, including aldehydes, nitro groups, and esters. rsc.org
Another innovative approach involves an iodine-mediated electrochemical C(sp³)–H cyclization to form functionalized quinoxalines. rsc.org This method is noted for its mild conditions, broad substrate scope, and high atom economy. rsc.org Furthermore, direct C-H arylation has been successfully applied to the thiophene (B33073) ring of related thienopyrazine systems, offering a practical one-pot procedure for creating diverse derivatives. mdpi.com
Table 1: Comparison of C-H Functionalization Strategies for Pyrroloquinoxaline Analogues
| Method | Catalyst/Mediator | Key Features | Reference |
| C-H Arylation | Pd(OAc)₂/PPh₃ | Silver-free, tolerant of various functional groups | rsc.org |
| Electrochemical C(sp³)–H Cyclization | Iodine-mediated | Mild conditions, high atom economy, broad scope | rsc.org |
| C-H Arylation of Thiophene Ring | Palladium-catalyzed | One-pot procedure, regioselective | mdpi.com |
Synthetic Routes to Related Pyrrolo[1,2-a]thieno[3,2-e]pyrazine and Pyrrolo[1,2-a]quinoxaline Analogues
The construction of the core tricyclic system of these compounds can be achieved through various strategic disconnections, often starting from readily available thiophene or aniline (B41778) derivatives.
A prominent pathway to thieno[3,2-e]pyrrolo[1,2-a]pyrimidines, which are structurally related to the target compound, utilizes precursors containing 2-aminothiophene fragments. nih.govresearchgate.net These syntheses have been instrumental in developing compounds with potential therapeutic applications. nih.govresearchgate.net The synthesis of both pyrrolo[1,2-a]thieno[3,2-e]pyrazine and its [2,3-e] isomer can be accomplished through the intramolecular cyclization of 2-(1-pyrrolyl)-3-thienyl-amines. researchgate.net An alternative and often higher-yielding route involves a Curtius rearrangement of corresponding thenoylazides. researchgate.net
The synthesis of the pyrrolo[1,2-a]quinoxaline ring system frequently begins with substituted anilines. A direct synthesis has been reported via an iron-catalyzed transfer hydrogenation reaction between 1-(2-nitrophenyl)pyrroles and alcohols. nih.gov This process involves an in-situ reduction of the nitro group to an amine, followed by a Pictet-Spengler type cyclization. nih.gov Another approach utilizes an FeCl₃-catalyzed reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers, which involves the functionalization of C(sp³)-H bonds. rsc.org
Syntheses starting from o-phenylenediamines are also well-established. researchgate.net These typically involve condensation with appropriate pyrrole-containing precursors. For example, N-(2-acylaminophenyl)pyrroles, which can be prepared from o-phenylenediamines, readily undergo cyclization to form the pyrrolo[1,2-a]quinoxaline scaffold. rsc.org
Table 2: Starting Materials for Pyrrolo[1,2-a]quinoxaline Synthesis
| Starting Material | Key Reaction Type | Catalyst/Reagent | Reference |
| 1-(2-Nitrophenyl)pyrroles | Reductive Cyclization | Iron complex/Alcohol | nih.gov |
| 1-(2-Aminophenyl)pyrroles | Annulation with Ethers | FeCl₃ | rsc.org |
| o-Phenylenediamine | Condensation/Cyclization | Pyrrole precursors | researchgate.net |
| N-(2-Acylaminophenyl)pyrroles | Cyclization | Heat or Acid | rsc.org |
Development of Novel and Efficient Synthetic Protocols
To streamline the synthesis of these complex heterocycles, researchers have focused on developing more efficient protocols, such as one-pot procedures and microwave-assisted synthesis, which reduce reaction times, improve yields, and minimize waste.
One-Pot Procedures: A transition metal-free, one-pot process for the regioselective synthesis of pyrrolo[1,2-a]quinoxalines has been described, affording a variety of products in good to excellent yields under mild conditions. nih.gov This approach simplifies the synthetic sequence by combining multiple reaction steps into a single operation without isolating intermediates. Similar one-pot strategies have been successfully employed for the synthesis of various other heterocyclic systems, highlighting the efficiency of this approach. nanomaterchem.commdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of quinoxalines and related pyrazines. lookchem.com Optimized protocols using microwave heating can reduce reaction times from many hours to just a few minutes, while often increasing yields and suppressing the formation of side products compared to conventional heating methods. lookchem.comscispace.com This technology has been applied to the synthesis of a wide array of heterocyclic compounds, including pyrrolo[2,3-b]pyrrole (B13429425) derivatives and benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, demonstrating its broad utility in modern synthetic chemistry. nih.govnih.govresearchgate.net
Iii. Structure Activity Relationship Sar Studies and Molecular Design of Pyrrolo 1,2 a Thieno 2,3 E Pyrazin 6 Amine Derivatives
Rational Design Principles for Modulating Biological and Functional Activity
The rational design of pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine derivatives is guided by established principles of medicinal chemistry to enhance their therapeutic potential. A key strategy involves identifying the core scaffold's essential pharmacophoric features and then systematically modifying peripheral substituents to improve potency, selectivity, and pharmacokinetic properties.
One of the primary goals in the design of these derivatives has been the inhibition of specific enzymes, such as kinases, which are often implicated in various diseases. For instance, the pyrrolopyrazine scaffold is recognized for its potential as a kinase inhibitor. researchgate.netnih.gov The design strategy often involves creating derivatives that can fit into the ATP-binding pocket of a target kinase, thereby blocking its activity. This is achieved by introducing substituents that can form favorable interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
Furthermore, the design process for these compounds often employs computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the biological activity of novel derivatives before their synthesis. mdpi.com These computational tools help in understanding the binding modes of the compounds and in identifying key structural modifications that are likely to lead to improved activity.
A recent study focused on the one-pot, three-component synthesis of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives, which share a similar fused heterocyclic system. nih.gov This approach allows for the generation of a diverse library of compounds with various substituents, facilitating the exploration of the SAR. The study identified several lead candidates with significant antitumor activity, demonstrating the effectiveness of this rational design and synthesis strategy. nih.gov
Systematic Analysis of Substituent Effects on the Pyrrolo[1,2-a]thieno[2,3-e]pyrazine Scaffold
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic scaffold. A systematic analysis of these effects is crucial for optimizing the pharmacological profile of these compounds.
The electronic properties of substituents on the pyrrolo[1,2-a]thieno[2,3-e]pyrazine scaffold play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution within the molecule, which in turn affects its binding affinity to target proteins and its metabolic stability.
For example, in a study of thieno[3,4-b]pyrazine-based compounds, it was found that the presence of aryl groups (which can act as either EWGs or EDGs depending on their own substitution) led to a red-shift in the absorption and emission spectra, indicating an alteration of the electronic structure. nih.gov This suggests that such modifications can influence the compound's photophysical properties and, by extension, its potential applications in areas like photodynamic therapy or as fluorescent probes.
In the context of antitumor activity, the influence of electron-withdrawing or electron-donating substituents has been identified as a key factor. nih.gov A study on pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives revealed that the nature of the substituent on the arylglyoxal ring influenced the final product formation in the synthesis, with EWGs favoring the formation of a pyrrole (B145914) ring. researchgate.net This highlights how electronic effects can not only modulate biological activity but also direct the synthetic pathway.
The following table summarizes the observed effects of different substituent types on the properties of related heterocyclic systems:
| Substituent Type | Effect on Electronic Properties | Impact on Biological/Functional Activity | Reference |
| Electron-Withdrawing Groups (EWGs) | Can lower the energy of molecular orbitals. | Can influence reaction pathways and modulate antitumor activity. | nih.govresearchgate.net |
| Electron-Donating Groups (EDGs) | Can increase the energy of molecular orbitals. | Can also modulate antitumor activity and influence reaction outcomes. | nih.govresearchgate.net |
| Alkyl Groups | Generally electron-donating. | Can cause a blue-shift in absorption and emission spectra. | nih.gov |
| Aryl Groups | Can be either electron-donating or withdrawing. | Can cause a red-shift in absorption and emission spectra and are considered helpful in forming excitons. | nih.gov |
The size, shape (steric effects), and fat-solubility (lipophilicity) of side chains attached to the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core are critical determinants of biological activity. These properties influence how a molecule fits into a binding pocket and its ability to cross biological membranes.
Studies on related pyrrolopyrimidine derivatives have shown that steric bulk can have a significant impact on activity. mdpi.com For instance, in CoMFA (Comparative Molecular Field Analysis) studies of pyrrolo[3,2-d]pyrimidine derivatives, large contours near certain positions of the molecule suggested that bulky groups would decrease activity. mdpi.com This indicates that a proper fit within the target's binding site is crucial, and sterically demanding substituents can disrupt this interaction.
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is another key parameter. A balance must be struck, as high lipophilicity can improve membrane permeability and cell penetration but can also lead to increased metabolic breakdown and lower solubility. In the development of PI3Kδ inhibitors with a pyrrolo[2,1-f] mdpi.comresearchgate.netresearchgate.nettriazin-4-amine core, an optimal logP range of 2-3 was suggested for cellular activity. researchgate.net
The following table illustrates the impact of steric and lipophilic properties of side chains on the activity of related compounds:
| Property | Contribution to Activity | Example from Related Compounds | Reference |
| Steric Bulk | Can either enhance or diminish activity depending on the size and shape of the binding pocket. | Bulky groups at certain positions of pyrrolo[3,2-d]pyrimidine derivatives decreased kinase inhibitory activity. | mdpi.com |
| Lipophilicity (logP) | Affects membrane permeability, solubility, and metabolic stability. | An optimal logP range of 2-3 was identified for cellular activity in a series of PI3Kδ inhibitors. | researchgate.net |
| Hydrophilic Side Chains | Can improve solubility and introduce new interaction points. | Introduction of a hydrophilic side chain in pyrrolo[1,2-a]quinoxaline-based derivatives led to potent and selective Sirt6 activators. | nih.gov |
Exploration of Bioisosteric Replacements and Scaffold Modifications
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. Scaffold modification, a related concept, involves more significant changes to the core structure of the molecule.
In the context of this compound and its analogs, bioisosteric replacements can be used to fine-tune the electronic and steric properties of the molecule. For example, the thiophene (B33073) ring in the scaffold is itself a bioisostere of a benzene (B151609) ring, often used to modulate electronic character and metabolic stability. nih.gov Studies on thienopyrrole bioisosteres of serotonin (B10506) agonists have shown that such replacements can significantly alter receptor binding affinity and selectivity. nih.gov Specifically, while thienopyrrole could serve as a potent bioisostere for the indole (B1671886) nucleus in compounds binding to the 5-HT1A receptor, it was less effective for 5-HT2 receptor subtypes, highlighting the subtle yet critical nature of these replacements. nih.gov
Scaffold modification, or "scaffold hopping," involves replacing the central molecular framework with a different one that maintains the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties. For instance, the thieno[2,3-d]pyrimidine (B153573) scaffold, which is structurally related to the pyrrolo[1,2-a]thieno[2,3-e]pyrazine core, is considered a bioisostere of purine (B94841) and has been extensively explored in the development of anticancer and anti-inflammatory agents. nih.govnih.gov
The following table provides examples of bioisosteric replacements and scaffold modifications in related heterocyclic systems:
| Original Scaffold/Fragment | Bioisosteric Replacement/Modification | Rationale/Outcome | Reference |
| Indole nucleus (in tryptamines) | Thienopyrrole | To create bioisosteres of serotonin agonists. Resulted in altered receptor selectivity, with increased affinity for the 5-HT1A receptor. | nih.gov |
| Purine | Thieno[2,3-d]pyrimidine | The thienopyrimidine scaffold is a bioisostere of the purine base, making it a valuable framework for developing inhibitors of enzymes that interact with purines, such as kinases. | nih.gov |
| alpha-Amino acid | 3,4-Diamino-3-cyclobutene-1,2-dione | To create novel NMDA antagonists. The replacement led to achiral compounds with good affinity for the NMDA receptor. | nih.gov |
| Phenyl ring | Thiophene ring | To modulate electronic character and metabolic stability. | nih.gov |
Iv. Computational Chemistry and Molecular Modeling Investigations of Pyrrolo 1,2 a Thieno 2,3 E Pyrazin 6 Amine
Quantum Chemical Calculations of Electronic and Geometric Structure
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can accurately predict molecular geometries, electronic distributions, and spectroscopic properties.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry and materials science. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.
While specific DFT studies on Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine are not extensively available in the public literature, the methodology is well-established for similar heterocyclic systems. Typically, a DFT analysis of this compound would involve geometry optimization to find the most stable three-dimensional conformation. This is often performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p), which provides a good description of electron correlation and polarization effects. Such calculations can provide a detailed picture of the molecule's structure and stability.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the fused heterocyclic ring system. It is anticipated that the electron-rich regions, such as the pyrrole (B145914) and amine groups, would contribute significantly to the HOMO, while the electron-deficient pyrazine (B50134) ring would have a greater contribution to the LUMO. This analysis is critical for predicting how the molecule might interact with biological macromolecules.
Illustrative Data Table: Frontier Molecular Orbital Properties
| Property | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity. |
Note: Specific energy values for this compound are not available in the searched literature. The table illustrates the type of data obtained from a frontier molecular orbital analysis.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the sulfur atom of the thiophene (B33073) ring, as well as the amine group, indicating these as potential sites for hydrogen bonding or interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms.
The geometric parameters of a molecule, such as bond lengths and bond angles, define its three-dimensional structure. These parameters can be precisely determined through computational geometry optimization. While experimental data from techniques like X-ray crystallography provides the most accurate bond lengths and angles, computational methods can offer reliable predictions, especially when experimental data is unavailable.
For this compound, a computational analysis would provide the precise bond lengths and angles for the fused ring system. This information is crucial for understanding the strain and stability of the molecule and for parameterizing molecular mechanics force fields for more extensive simulations.
Illustrative Data Table: Typical Bond Lengths
| Bond Type | Typical Length (Å) |
| C-C (aromatic) | 1.39 - 1.40 |
| C=N (in pyrazine) | ~1.33 |
| C-N (in pyrrole) | ~1.37 |
| C-S (in thiophene) | ~1.70 |
| C-NH2 | ~1.36 |
Note: The values presented are typical and may vary in the specific context of the this compound molecule. Specific calculated or experimental data for this compound is not available in the searched literature.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Given the structural similarities of this compound to other known bioactive heterocyclic compounds, it is plausible that it could interact with various protein targets, such as kinases or other enzymes. Molecular docking studies on related pyrrolo-fused pyrimidines and thienopyrimidines have suggested potential interactions with the ATP-binding site of various kinases. nih.govnih.gov
A molecular docking study of this compound would involve docking the molecule into the active site of a potential protein target. The results would provide insights into the plausible binding poses and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the amine group and the nitrogen atoms in the pyrazine ring could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the active site.
Illustrative Data Table: Potential Protein Targets and Key Interactions
| Potential Protein Target | Rationale for Selection | Potential Key Interactions |
| Protein Kinases | Many heterocyclic compounds with similar scaffolds are known kinase inhibitors. | Hydrogen bonding with hinge region residues, hydrophobic interactions in the ATP-binding pocket. |
| Dihydrofolate Reductase (DHFR) | Some pyrimidine-based compounds are known to inhibit DHFR. | Hydrogen bonding with active site residues, interactions with the folate binding site. |
| Poly (ADP-ribose) polymerase (PARP) | Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffolds have been identified as PARP inhibitors. | Hydrogen bonding and pi-stacking interactions within the nicotinamide (B372718) binding pocket. |
Note: This table is illustrative and based on the activities of structurally related compounds. Specific docking studies for this compound are required to confirm its potential targets and binding modes.
Prediction of Molecular Recognition and Specificity
Molecular recognition is the specific interaction between two or more molecules through noncovalent bonds. Predicting how a molecule like this compound will recognize and bind to a specific biological target, such as a protein or enzyme, is a cornerstone of computational drug design. Molecular docking is the primary method used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
In studies of related compounds, such as pyrrolo[1,2-a]pyrazine (B1600676) derivatives, molecular docking has been employed to elucidate binding modes and affinities. For instance, docking studies of a pyrazine-pyridone derivative (5d) with a bacterial target (PDB: 4DUH) revealed a high binding affinity, which was attributed to specific hydrogen-donor and π-hydrogen bond interactions. researchgate.net Similarly, investigations into pyrrolo[1,2-a]quinoxaline (B1220188) derivatives as Sirt6 activators used docking to show that specific π-cation interactions with key amino acid residues, like Trp188, were crucial for stabilizing the ligand in the binding pocket. nih.gov For pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazines, docking studies suggested a plausible mechanism of action involving the inhibition of viral neuraminidase. mdpi.com
These examples highlight how docking can predict the specific interactions that govern molecular recognition, offering a hypothesis for the biological activity of new compounds.
Table 1: Illustrative Molecular Docking Results for Related Pyrrolo-Fused Compounds
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
| Pyrazine-pyridone derivative | Bacterial Target (4DUH) | -7.4519 | Not specified | researchgate.net |
| Pyrrolo[1,2-a]quinoxaline derivative | Sirt6 | Not specified | Trp188 | nih.gov |
| Pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine derivative | Neuraminidase | Not specified | Not specified | mdpi.com |
This table provides examples from related structures to illustrate the application of molecular docking. Data for this compound is not available in the cited literature.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are built by statistically analyzing a dataset of compounds with known activities or properties and are used to predict the behavior of new, untested molecules.
The development of a QSAR model typically involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and then using statistical methods to find a correlation with their biological response. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to series of pyrrolo[2,3-d]pyrimidin-4-amine derivatives to build predictive models for their inhibitory activity against Janus kinase 1 (JAK1). nih.gov These models generated high correlation coefficients (r²) and predictive abilities (q²), indicating their robustness. nih.gov Such models produce contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity, providing clear guidance for a medicinal chemist.
QSAR/QSPR is a powerful tool for screening virtual libraries and prioritizing compounds for synthesis, saving significant time and resources.
Table 2: Example Performance of a Receptor-Based CoMFA Model for Pyrrolo[2,3-d]pyrimidin-4-amine JAK1 Inhibitors
| Parameter | Value |
| q² (Cross-validated correlation coefficient) | 0.78 |
| r² (Non-cross-validated correlation coefficient) | 0.98 |
| SEE (Standard Error of Estimate) | 0.12 |
| F value | 269.87 |
| Principal Components | 5 |
Source: nih.gov. This data is for a related class of compounds and illustrates the predictive power of QSAR models.
In Silico Drug Design and Virtual Screening Methodologies (e.g., Virtual Lock-and-Key Protocol)
In silico drug design and virtual screening encompass a range of computational techniques used to identify promising drug candidates from large databases of chemical compounds. youtube.com These methods function as a "virtual" lock-and-key protocol, where a vast number of molecular "keys" (ligands) are computationally tested to see how well they fit into a biological "lock" (the target protein's binding site).
Virtual screening can be either structure-based or ligand-based.
Structure-based virtual screening relies on the 3D structure of the target protein. It uses molecular docking to screen libraries containing millions of compounds, such as the ZINC database, to find those that are predicted to bind with high affinity. nih.gov This approach was used to screen over 1 million compounds to discover potential inhibitors of the main protease of SARS-CoV-2. nih.gov
Ligand-based virtual screening is used when the 3D structure of the target is unknown. It uses information from known active ligands to build a pharmacophore model—a 3D arrangement of essential features required for biological activity. This model is then used as a template to search for other molecules in a database that share the same features. biorxiv.orgmdpi.com
These high-throughput virtual screening campaigns can rapidly identify novel scaffolds and hits for further optimization. nih.gov For example, a combined approach using library generation and screening led to the discovery of novel pyrrolo[1,2-a]pyrazinones as potent inhibitors of PIM kinases. nih.gov
Mechanistic Insights from Computational Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com This allows researchers to observe how a ligand and protein interact and adapt to each other, providing deeper mechanistic insights.
MD simulations are crucial for:
Assessing Binding Stability: By simulating the ligand-protein complex over nanoseconds, MD can verify if the binding pose predicted by docking is stable or if the ligand dissociates. nih.gov
Calculating Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to provide a more accurate estimate of binding affinity. nih.gov
Identifying Key Interactions: MD simulations can reveal which interactions (e.g., hydrogen bonds, van der Waals forces) are most critical for the stability of the complex. nih.gov For example, simulations of pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine inhibitors showed that van der Waals interactions with specific leucine (B10760876) residues were the primary determinant of binding affinity differences between stereoisomers. nih.gov
These simulations can explain why certain compounds are more potent than others and provide a dynamic understanding of the molecular recognition process, which is invaluable for rational drug design. nih.govresearchgate.net
Vi. Future Directions and Research Perspectives for Pyrrolo 1,2 a Thieno 2,3 E Pyrazin 6 Amine Research
Strategies for Enhancing Potency, Selectivity, and Mechanistic Understanding
A primary objective for future research is the refinement of the pharmacological profile of Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine analogs to boost their potency and selectivity. Building upon existing structure-activity relationship (SAR) data, researchers will employ several strategies to achieve this.
| Strategy | Goal | Methodological Approach |
| Pharmacophore Refinement | Improve binding affinity and target specificity. | Introduce diverse chemical moieties at key positions on the pyrrolothienopyrazine core to maximize interactions with the target protein's binding pocket. |
| Bioisosteric Replacement | Enhance pharmacokinetic properties. | Substitute parts of the molecule with bioisosteres to improve metabolic stability, solubility, or cell permeability without losing essential binding characteristics. |
| Stereochemical Control | Increase potency and reduce off-target binding. | Synthesize and evaluate individual stereoisomers, as different spatial arrangements can lead to significant differences in biological activity. |
A thorough understanding of how these compounds work at a molecular level is also crucial. Advanced biochemical and biophysical assays, along with structural biology techniques like X-ray crystallography and cryo-electron microscopy, will be vital to elucidate the precise binding modes and the resulting downstream effects on cellular pathways.
Exploration of Novel Synthetic Pathways and Process Intensification
The ability to efficiently synthesize this compound and a diverse range of its derivatives is fundamental for advancing research. Future efforts in synthetic chemistry will likely focus on developing more innovative and scalable routes. researchgate.net
Key areas for synthetic innovation include:
Modern Catalysis: The use of advanced transition-metal catalysts for cross-coupling reactions can enable the efficient and precise formation of crucial chemical bonds within the molecular scaffold. researchgate.net
Flow Chemistry: Continuous flow manufacturing offers significant advantages over traditional batch processing, including improved safety, scalability, reproducibility, and reduced waste. frontiersin.orgresearchgate.netunito.itpharmasalmanac.com This approach is part of a broader trend towards process intensification , which aims to create more sustainable and efficient chemical manufacturing processes. mdpi.com
Integration of Advanced Computational and Artificial Intelligence Techniques in Design
Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery, and their application to this compound research is set to expand significantly. iipseries.orgresearchgate.net These in silico methods can dramatically shorten the timeline for the design, synthesis, and testing of new compounds. nih.govscispace.com
| Computational/AI Method | Role in Drug Discovery and Design |
| Molecular Docking | Predicts how a molecule will bind to a target protein, helping to prioritize compounds with the highest potential for strong interaction. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the compound and its target protein over time, offering insights into the stability of the interaction. |
| Quantitative Structure-Activity Relationship (QSAR) | Creates mathematical models to predict the biological activity of new molecules based on their chemical structures. researchgate.net |
| Machine Learning (ML) and AI | Can be trained on vast datasets to predict a compound's properties, identify novel molecular scaffolds, and even suggest synthetic pathways. iipseries.orgacs.org |
By harnessing these powerful computational tools, researchers can more effectively navigate the vast chemical space to identify and optimize promising drug candidates. scispace.com
Discovery of Undiscovered Biological Targets and Therapeutic Applications
While initial research has often focused on specific biological targets like protein kinases, the unique structure of the this compound scaffold suggests it may have a broader range of biological activities. researchgate.netresearchgate.netnih.gov Future research will likely involve screening these compounds against a wider array of targets to uncover new therapeutic possibilities.
Potential new areas for investigation include:
Neurodegenerative Diseases: Exploring the potential to modulate pathways implicated in conditions such as Alzheimer's or Parkinson's disease.
Inflammatory and Autoimmune Disorders: Investigating efficacy in models of diseases like rheumatoid arthritis or inflammatory bowel disease.
Infectious Diseases: Screening for activity against a variety of bacterial, viral, and fungal pathogens. nih.govresearchgate.net
The development of diverse chemical libraries based on this scaffold will be crucial for high-throughput screening efforts aimed at identifying these new applications. nih.gov
Development of this compound-Based Conjugates and Hybrid Molecules
A particularly exciting frontier is the development of molecules that link the this compound core to other functional units. This approach can create novel therapeutics with enhanced properties. nih.gov
| Type of Molecule | Concept | Potential Benefit |
| Antibody-Drug Conjugates (ADCs) | The pyrrolothienopyrazine acts as a potent "payload" attached to an antibody that specifically recognizes and binds to cancer cells. | Delivers a powerful therapeutic directly to the tumor, minimizing damage to healthy tissues. |
| PROTACs (Proteolysis-Targeting Chimeras) | A hybrid molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target protein's degradation. nih.govazalesov.com | Offers a catalytic mode of action and the ability to eliminate "undruggable" proteins. |
| Dual-Target Inhibitors | A single molecule engineered to inhibit two distinct biological targets that are involved in a disease process. | May lead to synergistic effects, enhanced efficacy, and a reduced likelihood of drug resistance. |
The synthesis of these complex molecules is challenging, but the potential therapeutic rewards are substantial, paving the way for a new generation of highly specific and effective medicines.
Q & A
Q. What are the established synthetic routes for Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor heterocycles. For example, 2,5-dimethoxytetrahydrofuran in glacial acetic acid can convert 3-aminopyridine derivatives into pyrrolyl intermediates, followed by cyclization to form the fused pyrazine core . Catalyst-free one-pot methods using bromopyruvate and ethyne dicarboxylates have also been reported, offering regioselective advantages under mild conditions (50–80°C, 6–12 hours) . Key factors affecting yield include solvent polarity, temperature control during cyclization, and the steric/electronic properties of substituents.
Q. What spectroscopic and crystallographic methods are critical for structural validation of this compound?
Proton nuclear magnetic resonance (¹H-NMR) is essential for confirming ring fusion patterns and substituent positions. For example, coupling constants between H-5 and H-6 protons in the thieno-pyrazine moiety typically range from 8.5–9.5 Hz . Mass spectrometry (EI-MS) with fragmentation patterns (e.g., m/z 210 for C₁₁H₁₈N₂O₂ derivatives) helps verify molecular integrity . X-ray crystallography, though not explicitly documented for this compound, is recommended for resolving stereochemical ambiguities in analogs.
Q. How does this compound interact with 5-HT₄ receptors?
The compound acts as a high-affinity 5-HT₄ receptor antagonist. Its tricyclic structure mimics endogenous serotonin, with the pyrazine nitrogen and thiophene sulfur forming hydrogen bonds and π-π interactions with receptor residues. Radioligand binding assays (using [³H]GR113808) show IC₅₀ values <100 nM, confirming competitive inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 5-HT₄ receptor antagonism?
SAR studies reveal that:
- Substituent position : Electron-withdrawing groups (e.g., -CF₃) at the pyrazine C-6 position enhance binding affinity by 3-fold .
- Ring fusion : Thieno[2,3-e] fusion (vs. [3,2-e]) improves steric compatibility with the receptor’s hydrophobic pocket .
- Amine functionalization : N-Alkylation (e.g., trifluoroethyl) reduces off-target activity against 5-HT₃ receptors .
| Modification | Effect on 5-HT₄ Binding (IC₅₀) | Reference |
|---|---|---|
| C-6 -NH₂ | Baseline (100 nM) | |
| C-6 -CF₃ | 30 nM (3× improvement) | |
| N-Trifluoroethylation | 45 nM (2× improvement) |
Q. What computational strategies predict binding modes and guide molecular optimization?
Molecular docking (e.g., AutoDock Vina) and MD simulations using 5-HT₄ receptor homology models (based on β₂-adrenergic templates) identify key interactions:
- The pyrazine ring occupies a subpocket near transmembrane helix 5.
- Free energy perturbation (FEP) calculations quantify the impact of substituent modifications on binding ΔG .
Q. How should researchers address contradictions in reported biological activities (e.g., serotonin vs. antimicrobial effects)?
Contradictions arise from assay variability (e.g., cell lines, endpoint measurements). To resolve these:
Q. Can this compound be repurposed for non-neurological targets?
Preliminary data suggest antimalarial potential. Hybrid analogs with imidazo[1,2-a]pyrrolo moieties inhibit Plasmodium falciparum growth (IC₅₀ = 1.2 µM) by targeting heme detoxification pathways .
Q. What analytical methods quantify this compound in biological matrices?
Develop a UPLC-MS/MS protocol:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase : 0.1% formic acid in H₂O (A) and acetonitrile (B).
- Detection : MRM transitions m/z 245 → 170 (quantifier) and 245 → 128 (qualifier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
